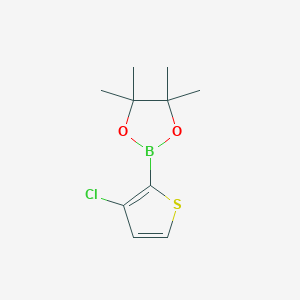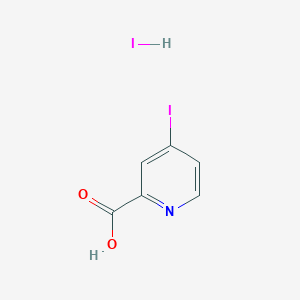
1-(1,1-Difluoroethyl)-4-fluorobenzene
Descripción general
Descripción
“1-(1,1-Difluoroethyl)-4-fluorobenzene” is a chemical compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 1,1-difluoroethyl group and another hydrogen atom is replaced by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “1-(1,1-Difluoroethyl)-4-fluorobenzene” can be inferred from its name. It likely consists of a benzene ring with a fluorine atom and a 1,1-difluoroethyl group attached to it .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
1-(1,1-Difluoroethyl)-4-fluorobenzene and related fluorobenzenes are instrumental in organometallic chemistry and transition-metal-based catalysis. Fluorine substituents in these compounds reduce their ability to donate π-electron density, making them suitable as non-coordinating solvents or easily displaced ligands in metal complexes. This property is crucial in defining the binding strength and reactivity in organometallic reactions, including C-H and C-F bond activation reactions, which are fundamental in organic synthesis (Pike, Crimmin & Chaplin, 2017).
Crystal Structures and Intermolecular Interactions
Fluorobenzenes, including 1-(1,1-Difluoroethyl)-4-fluorobenzene, exhibit unique intermolecular interactions, such as C−H···F−C interactions, in their crystal structures. These interactions are comparable to C−H···O/C−H···N analogues in other molecular structures. Such interactions are critical in understanding the structural determinants in crystal engineering and design (Thalladi et al., 1998).
Electrochemical Fluorination
Electrochemical fluorination is a significant application where compounds like 1-(1,1-Difluoroethyl)-4-fluorobenzene are involved. This process is essential in the production of fluorinated organic compounds, which are useful in various industrial applications. The study of electrochemical fluorination provides insights into the reaction mechanisms and the optimization of fluorination processes (Momota et al., 1998).
Biodegradation of Fluorobenzenes
Research has also been conducted on the biodegradation of difluorobenzenes like 1-(1,1-Difluoroethyl)-4-fluorobenzene. Understanding the biodegradation pathways of these compounds is crucial for environmental management, particularly for compounds used as intermediates in pharmaceutical and agricultural chemical synthesis (Moreira et al., 2009).
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCCMQGYLSSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)








![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
